molecular formula C10H13N3O B2537380 N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2196079-84-0

N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide

Cat. No. B2537380
CAS RN: 2196079-84-0
M. Wt: 191.234
InChI Key: INFWQHAHEXRSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two enzymes that play critical roles in regulating cellular signaling pathways.

Scientific Research Applications

N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been used extensively in scientific research to study the roles of PP1 and PP2A in various cellular processes. It has been shown to inhibit the dephosphorylation of specific substrates by these enzymes, leading to altered signaling pathways and cellular responses. N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been used to study the roles of PP1 and PP2A in cell cycle regulation, apoptosis, and neuronal signaling.

Mechanism of Action

N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide is a competitive inhibitor of PP1 and PP2A, binding to the catalytic subunit of these enzymes and preventing the dephosphorylation of specific substrates. This leads to altered signaling pathways and cellular responses, which can be studied to gain insights into the roles of PP1 and PP2A in various cellular processes.
Biochemical and Physiological Effects:
N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. It has been shown to inhibit cell cycle progression, induce apoptosis, and alter neuronal signaling. N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in lab experiments is its selectivity for PP1 and PP2A, which allows for specific inhibition of these enzymes without affecting other cellular processes. However, N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure specific inhibition of PP1 and PP2A.

Future Directions

There are many potential future directions for research involving N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide. One area of interest is the development of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide derivatives with improved selectivity and potency. Another area of interest is the study of the roles of PP1 and PP2A in specific diseases, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in combination with other inhibitors or therapeutic agents may lead to new treatments for various diseases.

Synthesis Methods

The synthesis of N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide involves the reaction of 3-(cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde with prop-2-enamide in the presence of a catalyst. The resulting product is purified by column chromatography to obtain N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide in high yield and purity.

properties

IUPAC Name

N-[2-(cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-10(14)12-9-5-6-11-13(9)7-8-3-4-8/h2,5-6,8H,1,3-4,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFWQHAHEXRSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=NN1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.